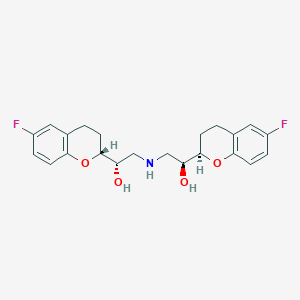

(R,S,S,R)-Nebivolol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R,S,S,R)-Nebivolol is a selective beta-1 receptor blocker used primarily in the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its vasodilatory properties, which are attributed to the nitric oxide-mediated mechanism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R,S,S,R)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system, introduction of the hydroxyl group, and resolution of the enantiomers. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated separation techniques, and stringent quality control measures to ensure the purity and efficacy of the final product.

Analyse Des Réactions Chimiques

Key Synthetic Reactions

The synthesis of (R,S,S,R)-Nebivolol involves stereoselective transformations to establish its four chiral centers. Critical reactions include:

Epoxidation and Ring-Opening

-

Epoxidation : Carboxylic acid intermediates (e.g., 6-fluorochroman-2-carboxylic acid) are converted to epoxides via oxidation. This step requires controlled conditions (pH 8–11, 20–25°C) to optimize enantiomeric excess (ee >80%) .

-

Ring-Opening with Benzylamine : Epoxides react with benzylamine in tertiary alcohols (e.g., tert-amyl alcohol) to yield amino alcohols. For example:

Epoxide (RS/SR)+Benzylamine→Amino Alcohol (RS/SR)+Epoxide (RR/SS)This reaction differentiates stereoisomers based on their reactivity, enabling chromatographic separation .

Enzymatic Resolution

-

Ester Hydrolysis : Fungal esterases (e.g., from Ophiostoma novo-ulmi) selectively hydrolyze ester intermediates to carboxylic acids, achieving >90% ee. This step resolves racemic mixtures into enantiomerically pure components .

Coupling Reactions

-

Amine intermediates (e.g., RS-2-benzylamino-1-(6-fluorochroman-2-yl)ethanol) react with epoxides (e.g., SS-epoxide) under reflux in ethanol to form benzylated derivatives. Subsequent hydrogenolysis removes benzyl groups, yielding Nebivolol .

Stereochemical Control

The (R,S,S,R) configuration is achieved through:

-

Chiral Catalysts : Enzymatic methods ensure stereoselectivity during ester hydrolysis.

-

Crystallization : Only specific stereoisomers crystallize under optimized solvent conditions (e.g., ethanol/water mixtures), enhancing purity .

Reaction Conditions and Yields

Mechanistic Insights

-

β₁-Adrenergic Selectivity : The (R,S,S,R) isomer exhibits reduced β₁-receptor affinity compared to the (S,R,R,R) enantiomer (Ki ratio: 175:1) .

-

Oxidative Stress Modulation : Nebivolol derivatives scavenge reactive oxygen species (ROS) via NADPH oxidase inhibition, enhancing nitric oxide (NO) bioavailability .

Comparative Pharmacological Data

| Property | This compound | (S,R,R,R)-Nebivolol | Citation |

|---|---|---|---|

| β₁-Receptor Binding Affinity | Low (Ki = 157 nM) | High (Ki = 0.9 nM) | |

| NO Release | Minimal | Significant | |

| Antioxidant Activity | Moderate | High |

Analytical Characterization

Applications De Recherche Scientifique

Nebivolol, specifically (R,S,S,R)-Nebivolol, is a third-generation beta-blocker known for its vasodilating properties, setting it apart from other beta-blockers . It is primarily used in managing hypertension and heart failure, with research highlighting its efficacy and safety in diverse populations .

Scientific Research Applications

This compound in Hypertension

Nebivolol has demonstrated effectiveness in reducing blood pressure in hypertensive patients . A study conducted in Nigeria showed that nebivolol, at doses of 5 and 10 mg, reduced systolic and diastolic blood pressure significantly within 4 to 8 weeks . Specifically, systolic blood pressure was reduced by 11.1 mmHg and diastolic blood pressure by 8.03 mmHg after 8 weeks . Furthermore, 54.8% of patients achieved blood pressure control in 4 weeks, increasing to 60.4% in 8 weeks .

Compared to other antihypertensive drugs, nebivolol has shown a higher antihypertensive response rate . It effectively reduces heart rate and peripheral resistance while increasing stroke volume, leading to a slight increase in cardiac output compared to atenolol .

| Metric | 4 Weeks | 8 Weeks |

|---|---|---|

| Systolic Blood Pressure Reduction (mmHg) | 7.6 | 11.1 |

| Diastolic Blood Pressure Reduction (mmHg) | 6.6 | 8.03 |

| Blood Pressure Control (%) | 54.8 | 60.4 |

This compound in Heart Failure

The SENIORS study (Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalisation in Seniors with heart failure) demonstrated that nebivolol is an effective treatment for heart failure in elderly patients . The study revealed a reduction in the composite risk of all-cause mortality or cardiovascular hospitalization . Specifically, the primary outcome occurred in 31.1% of patients on nebivolol compared to 35.3% on placebo (HR 0.86, 95% CI 0.74–0.99; P=0.039) .

While nebivolol did not significantly reduce overall mortality, the benefits of treatment became apparent after 6 months, with risk reduction increasing with continued treatment . This suggests that long-term use of nebivolol can provide sustained benefits in managing heart failure in elderly patients .

This compound and Oxidative Stress

Nebivolol has shown protective effects against oxidative stress, which is crucial in preventing endothelial dysfunction . In a study comparing nebivolol to atenolol, nebivolol led to a greater reduction in reactive oxygen species (ROS) concentration in endothelial cells exposed to oxidative stress . Additionally, the reduction of basal and stimulated nitric oxide (NO) induced by oxidative stress in endothelial cells was significantly lower in patients receiving nebivolol . This indicates that nebivolol enhances endothelial function by promoting nitric oxide release and reducing oxidative stress .

Mécanisme D'action

The primary mechanism of action of (R,S,S,R)-Nebivolol involves the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it promotes the release of nitric oxide, resulting in vasodilation. The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Atenolol

- Metoprolol

- Bisoprolol

Comparison

(R,S,S,R)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 receptor blockade with nitric oxide-mediated vasodilation. This dual action provides additional cardiovascular benefits compared to other beta-blockers, which primarily focus on beta-1 receptor antagonism.

Activité Biologique

(R,S,S,R)-Nebivolol is a third-generation selective β1-adrenergic receptor antagonist that exhibits unique pharmacological properties, distinguishing it from traditional β-blockers. Its dual action as a vasodilator and cardioselective β-blocker makes it particularly effective in managing cardiovascular conditions such as hypertension and heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile.

This compound primarily acts by selectively blocking β1-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. Additionally, it stimulates endothelial nitric oxide synthase via β3-adrenergic receptor activation, resulting in nitric oxide-mediated vasodilation. This mechanism is distinct from other β-blockers that primarily exert their vasodilatory effects through α-adrenergic receptor blockade .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Peak plasma concentration is reached within 1.5 to 4 hours post-administration.

- Distribution : Approximately 98% protein-bound, primarily to albumin.

- Metabolism : Metabolized in the liver through glucuronidation and CYP2D6 pathways, with active metabolites contributing to its pharmacological effects.

- Excretion : The half-life varies between fast metabolizers (12 hours) and slow metabolizers (19 hours) of CYP2D6 .

Clinical Efficacy

Numerous studies have validated the efficacy of this compound in reducing blood pressure and improving cardiovascular outcomes.

Blood Pressure Reduction

A meta-analysis indicated that nebivolol effectively reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) across various dosages:

| Dose (mg) | SBP Reduction (mmHg) | DBP Reduction (mmHg) |

|---|---|---|

| 5 | -10.6 ± 7.7 | -11.2 ± 8.1 |

| 10 | -12.0 ± 8.4 | -14.6 ± 15.4 |

| 20 | -14.6 ± 15.4 | -12.1 ± 14.1 |

Statistical significance was observed for all doses compared to placebo .

Heart Failure Outcomes

In the SENIORS trial, nebivolol was shown to reduce all-cause mortality in elderly patients with heart failure:

- Primary Outcome : Hazard ratio of 0.86 for mortality compared to placebo.

- Mortality Rate : 15.8% in the nebivolol group versus 18.1% in the placebo group .

Safety Profile

This compound is well-tolerated with a low incidence of adverse effects compared to other β-blockers:

- Erectile Dysfunction : Reported in only 1.3% of patients.

- Metabolic Effects : No significant changes in glucose or lipid profiles were observed during treatment .

Case Studies

Several case studies further illustrate the benefits of nebivolol in specific populations:

- Hypertensive Patients : A study involving Nigerian patients demonstrated significant reductions in SBP and DBP without adverse metabolic effects over an 8-week period .

- Elderly Patients with Heart Failure : The SENIORS trial emphasized the drug's role in improving survival rates among older adults with heart failure .

Propriétés

Formule moléculaire |

C22H25F2NO4 |

|---|---|

Poids moléculaire |

405.4 g/mol |

Nom IUPAC |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m0/s1 |

Clé InChI |

KOHIRBRYDXPAMZ-MOXQZVSFSA-N |

SMILES isomérique |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |

SMILES canonique |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.